molecular formula C12H12ClNO3 B13859166 Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate

Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate

Cat. No.: B13859166
M. Wt: 253.68 g/mol
InChI Key: FEFHQHTWSUTAKC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate is an organic compound with a complex structure that includes a chloro, cyano, and methoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Cyanoethylation: The cyanoethyl group is introduced through a nucleophilic substitution reaction, typically using acrylonitrile in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

    Methyl 2-chloro-3-methoxybenzoate:

    Methyl 2-cyano-6-(1-chloroethyl)-3-methoxybenzoate: Similar structure but with different positioning of the cyano and chloro groups, leading to different chemical properties.

    Methyl 2-chloro-6-(1-cyanoethyl)-4-methoxybenzoate: Similar but with the methoxy group in a different position, affecting its reactivity and interactions.

Uniqueness: Methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 2-chloro-6-(1-cyanoethyl)-3-methoxybenzoate

InChI

InChI=1S/C12H12ClNO3/c1-7(6-14)8-4-5-9(16-2)11(13)10(8)12(15)17-3/h4-5,7H,1-3H3

InChI Key

FEFHQHTWSUTAKC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C(=C(C=C1)OC)Cl)C(=O)OC

Origin of Product

United States

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